Cas no 7498-96-6 (1,4-Pentanediamine,N4-(6-ethoxy-3-methyl-4-quinolinyl)-N1,N1-diethyl-)

7498-96-6 structure
Nome del prodotto:1,4-Pentanediamine,N4-(6-ethoxy-3-methyl-4-quinolinyl)-N1,N1-diethyl-
1,4-Pentanediamine,N4-(6-ethoxy-3-methyl-4-quinolinyl)-N1,N1-diethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Pentanediamine,N4-(6-ethoxy-3-methyl-4-quinolinyl)-N1,N1-diethyl-
- NSC407505
- N~4~-(6-Ethoxy-3-methylquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine
- NSC-407505
- DTXSID10279760
- 7498-96-6
-
- Inchi: InChI=1S/C21H33N3O/c1-6-24(7-2)13-9-10-17(5)23-21-16(4)15-22-20-12-11-18(25-8-3)14-19(20)21/h11-12,14-15,17H,6-10,13H2,1-5H3,(H,22,23)
- Chiave InChI: UFJJDDDEZBABNG-UHFFFAOYSA-N
- Sorrisi: CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC=C1C)OCC
Proprietà calcolate
- Massa esatta: 343.26259
- Massa monoisotopica: 343.262
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 10
- Complessità: 361
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 37.4Ų
- XLogP3: 4.8
Proprietà sperimentali
- Densità: 1.032
- Punto di ebollizione: 491.8°C at 760 mmHg
- Punto di infiammabilità: 251.2°C
- Indice di rifrazione: 1.566
- PSA: 37.39
1,4-Pentanediamine,N4-(6-ethoxy-3-methyl-4-quinolinyl)-N1,N1-diethyl- Letteratura correlata
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
7498-96-6 (1,4-Pentanediamine,N4-(6-ethoxy-3-methyl-4-quinolinyl)-N1,N1-diethyl-) Prodotti correlati
- 2639443-33-5(ethyl 2-(5-bromo-2-nitrophenyl)amino-2-methylpropanoate)
- 1346599-92-5(4-Methoxy-α-methyl-benzeneethanol-d6)
- 1248052-68-7(1-methyl-N-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine)
- 869947-42-2(2-(3-Formyl-1H-indol-1-yl)butanoic Acid)
- 175278-35-0(Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate)
- 899738-03-5(N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-3-methylbenzamide)
- 2228673-89-8(3-{pyrazolo1,5-apyrimidin-2-yl}but-3-en-1-amine)
- 1286710-56-2(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide)
- 1805379-61-6(4-Bromo-2-(difluoromethyl)-5-iodopyridine-3-sulfonamide)
- 1241571-45-8(N-(1-cyano-1-cyclopropylethyl)-2-[8-(difluoromethoxy)-1,2,3,4-tetrahydroquinolin-1-yl]acetamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
